molecular formula C12H15ClN2O B1289326 Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride CAS No. 328233-04-1

Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride

Cat. No.: B1289326
CAS No.: 328233-04-1
M. Wt: 238.71 g/mol
InChI Key: JAVKXQWDXHWUTO-UHFFFAOYSA-N
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Description

Structural and Physicochemical Characterization

Molecular Architecture and Stereochemistry

The compound’s core structure features a spiro junction at the 1-position of the isoindoline ring and the 4'-position of the piperidine ring. The isoindoline component consists of a fused benzene and pyrrolidinone ring system, while the piperidine moiety introduces a six-membered nitrogen-containing ring.

Property Value Source
Molecular Formula (Base) C₁₂H₁₄N₂O
Molecular Formula (HCl salt) C₁₂H₁₅ClN₂O
Molecular Weight 202.25 g/mol (base), 238.72 g/mol (HCl)
SMILES (Base) O=C1NC2(CCNCC2)C3=C1C=CC=C3

The spiro junction creates a rigid 3D architecture, with the carbonyl group at position 3 of the isoindoline ring oriented trans to the piperidine nitrogen. While stereochemistry at the spiro center is theoretically possible, the compound is typically isolated as a single diastereomer due to steric constraints.

Spectroscopic and Crystallographic Analysis

Infrared (IR) Spectroscopy

Key IR peaks for the compound include:

  • 1680–1750 cm⁻¹ : Strong absorption corresponding to the carbonyl (C=O) stretch of the isoindoline ring.
  • 1350–1380 cm⁻¹ : Medium-intensity peaks from C-N vibrations in the piperidine ring.
  • 2800–3000 cm⁻¹ : Weak-to-medium signals from C-H stretches in the aromatic and aliphatic regions.
Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this specific compound are limited, analogous spiro compounds exhibit the following patterns:

  • ¹H NMR :
    • δ 7.0–7.5 ppm : Aromatic protons from the isoindoline ring.
    • δ 2.0–3.0 ppm : Aliphatic protons in the piperidine ring.
  • ¹³C NMR :
    • δ 170–180 ppm : Carbonyl carbon of the isoindoline ring.
    • δ 120–130 ppm : Aromatic carbons in the isoindoline system.
Crystallographic Data

Single-crystal X-ray diffraction studies of related spiro compounds reveal hydrogen-bonding networks involving the carbonyl oxygen and piperidine nitrogen. For this compound, the hydrochloride salt likely forms a crystalline structure stabilized by electrostatic interactions between the protonated piperidine nitrogen and chloride ions.

Physicochemical Properties

Solubility

The compound demonstrates moderate solubility in polar aprotic solvents and limited solubility in water:

Solvent Solubility Source
Dimethyl sulfoxide (DMSO) High
Ethanol Moderate
Water Poor
Stability
  • Thermal Stability : Stable at room temperature but degrades under prolonged exposure to heat (>100°C).
  • Light Sensitivity : No significant degradation reported under standard storage conditions.
  • pH Sensitivity : The hydrochloride salt is stable in acidic environments but may undergo hydrolysis in strongly basic media.
Thermodynamic Properties

Experimental data for melting point, boiling point, or enthalpy of formation are not reported. However, the compound’s molecular weight and structure suggest a melting point in the range of 150–200°C , typical for spirocyclic heterocycles.

Properties

IUPAC Name

spiro[2H-isoindole-3,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVKXQWDXHWUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory Synthesis

The laboratory synthesis typically involves the following steps:

  • Starting Materials : Isoindoline derivatives and piperidinone precursors.

  • Common Reaction Conditions : Acidic or basic conditions are used to facilitate cyclization. For instance, the Fischer indole synthesis can be employed where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in the presence of methanesulfonic acid.

Industrial Production

In industrial settings, scalable synthetic routes are crucial. The methods often incorporate:

  • Continuous Flow Reactors : These systems allow for efficient mixing and reaction control, improving yield and purity.

  • Catalysts : The use of catalysts enhances reaction rates and selectivity while adhering to green chemistry principles to minimize environmental impact.

Summary of Synthesis Steps

Step Description Yield (%) Reaction Conditions
1 Cyclization of isoindoline with piperidinone 90.2% Hydrogenation in methanol at room temperature
2 Purification via silica-gel chromatography 78% Chloroform:methanol (20:1)

The synthesized Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride can undergo various chemical reactions that expand its utility in organic synthesis:

  • Oxidation : Using reagents like potassium permanganate or chromium trioxide to form oxo derivatives.

  • Reduction : Lithium aluminum hydride serves as a reducing agent to modify functional groups within the compound.

  • Substitution Reactions : Nucleophilic substitutions at nitrogen or other reactive sites can lead to diverse derivatives.

Common Reagents and Conditions

Reaction Type Reagents Used Typical Conditions
Oxidation Potassium permanganate, chromium trioxide Varies by substrate
Reduction Lithium aluminum hydride, sodium borohydride Anhydrous solvents
Substitution Alkyl halides, acyl chlorides, amines Base-catalyzed conditions

Research indicates that this compound exhibits significant biological activity, making it a candidate for further investigation in drug development.

Biological Activities

The compound has shown potential in various biological assays:

  • Antiviral activity
  • Anticancer properties
  • Antimicrobial effects

Medicinal Chemistry Applications

Due to its structural uniqueness, this compound serves as a versatile building block for synthesizing complex organic molecules and spirocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Spiro Compounds

Structural and Physicochemical Comparisons

The table below highlights structural distinctions and physicochemical properties of Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Core Ring System Substituents Molecular Weight (g/mol) Key Features
This compound 328233-04-1 C12H14ClN2O Isoindoline + Piperidine HCl salt 252.71 Dual nitrogen atoms in isoindoline; high polarity
Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride 173944-52-0 C13H18ClNO Isochroman + Piperidine HCl salt 247.75 Oxygen-containing isochroman ring; lower logP
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride 180160-40-1 C12H15Cl2NO Isobenzofuran + Piperidine HCl salt 260.16 Chloro substituent; enhanced lipophilicity
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride N/A C13H13ClF3NO2 Isobenzofuran + Piperidine HCl salt + CF3 group 309.70 Trifluoromethyl group improves metabolic stability

Structural Insights :

  • Isoindoline vs. This difference influences solubility and target binding .
  • Substituent Effects : Chloro and trifluoromethyl groups enhance lipophilicity and membrane permeability, critical for CNS penetration .
Target Compound (this compound)
  • Anticancer Activity : Demonstrated moderate inhibition of cancer cell proliferation (IC50 = 8.2 µM in HeLa cells) via apoptosis induction, likely through kinase pathway modulation .
Comparison with Analogues
  • Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride : Exhibits stronger antimicrobial activity (MIC = 2 µg/mL against S. aureus) due to the oxygen-rich isochroman ring, which may disrupt bacterial membranes .
  • 6-Chloro Derivative : Shows enhanced anticancer potency (IC50 = 3.5 µM in MCF-7 cells) compared to the parent compound, attributed to chloro-substitution improving target engagement .
  • Trifluoromethyl Derivative : Superior pharmacokinetic profile (t1/2 = 6.2 hours in rats) due to the CF3 group reducing oxidative metabolism .

Mechanistic Divergence :

  • Isoindoline derivatives primarily target intracellular kinases, while isochroman/isobenzofuran analogues interact with membrane-bound receptors (e.g., GPCRs) .

Biological Activity

Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it modulates the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound can act as both an inhibitor and an activator of these enzymes depending on the specific context of the reaction.

Table 1: Interaction with Key Enzymes

EnzymeActivity ModulationMechanism
Cytochrome P450Inhibition/ActivationBinding to active sites
Protein KinasesInhibitionPreventing substrate phosphorylation
Transcription FactorsModulationAltering gene expression

Cellular Effects

The compound exhibits notable effects on various cell types. In cancer cells, it has been shown to induce apoptosis through the activation of caspases and upregulation of pro-apoptotic genes. This apoptotic mechanism is crucial for reducing cell proliferation in malignancies.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on A549 human lung cancer cells. The results indicated a significant reduction in cell growth at concentrations as low as 50 µg/mL, highlighting its potential as an anticancer agent .

Molecular Mechanisms

At the molecular level, this compound exerts its biological effects through several mechanisms:

  • Receptor Binding : The compound binds to specific receptors and enzymes, inhibiting or activating their functions.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors.
  • Signal Transduction Pathways : The compound affects pathways such as MAPK and PI3K/Akt, leading to altered cellular responses.

Temporal and Dosage Effects

Research indicates that the biological activity of this compound can vary over time and with different dosages:

  • Stability : The compound maintains stability under standard conditions but may degrade under extreme pH or temperature.
  • Dosage Response : Low doses exhibit minimal toxicity while effectively modulating enzyme activity; higher doses can lead to hepatotoxicity and nephrotoxicity.

Metabolic Pathways

The compound significantly influences metabolic pathways through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of active metabolites that may contribute to its biological effects. Additionally, it alters metabolic flux in glycolysis and lipid metabolism pathways.

Transport and Distribution

This compound is distributed within cells via specific transporters. It binds to proteins like albumin in the bloodstream, facilitating its delivery to target tissues. Its subcellular localization primarily occurs in the cytoplasm and nucleus, where it interacts with various regulatory proteins.

Q & A

Q. What are the standard synthetic routes for Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride in laboratory settings?

Synthesis typically involves cyclization reactions between isoindoline and piperidine derivatives. A common approach includes acid-catalyzed spirocyclization under controlled temperature (e.g., 60–80°C) using solvents like dichloromethane or ethanol . Key steps:

  • Precursor activation : Use of activating agents (e.g., POCl₃) to generate reactive intermediates.
  • Cyclization : Acidic conditions (HCl or H₂SO₄) to form the spirocyclic core.
  • Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic structure and proton environments (e.g., characteristic shifts for the piperidinone ring at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 252.75 for C₁₃H₁₇ClN₂O) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. How should this compound be stored to ensure stability?

  • Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen).
  • Stability : Degradation occurs >6 months at room temperature; monitor via HPLC for impurities (e.g., hydrolyzed byproducts) .

Advanced Research Questions

Q. How can solvent polarity and catalyst choice be optimized to improve synthesis yield?

Parameter Optimal Conditions Impact on Yield
Solvent Polar aprotic (DMF) vs. protic (ethanol)DMF increases cyclization rate by 20% due to better intermediate stabilization .
Catalyst Lewis acids (ZnCl₂) vs. Brønsted acids (HCl)ZnCl₂ reduces side reactions (e.g., dimerization) in spirocyclic systems .
Reaction Time 12–24 hours under refluxProlonged time (>24h) decreases yield due to decomposition.

Q. What computational methods are suitable for predicting the biological activity of Spiro[isoindoline derivatives?

  • Molecular docking : Use AutoDock Vina to model interactions with CNS targets (e.g., sigma-1 receptors) .
  • QSAR modeling : Correlate substituent effects (e.g., halogenation at C6) with activity using descriptors like logP and polar surface area .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software) .

Q. How should researchers resolve discrepancies in reported biological activities of Spiro[isoindoline derivatives?

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, conflicting cytotoxicity data may arise from MTT vs. ATP-based assays .
  • Structural Confirmation : Re-evaluate compound purity via LC-MS; impurities <1% are critical for reproducibility .
  • Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of the spirocyclic core?

  • Protecting groups : Use Boc or Fmoc to shield reactive amines during alkylation .
  • Low-temperature reactions : Perform nucleophilic substitutions at –20°C to prevent ring-opening .
  • Catalyst screening : Test Pd/C vs. Ni catalysts for cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) .

Q. How can green chemistry principles be applied to synthesize Spiro[isoindoline derivatives?

  • Solvent replacement : Replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact .
  • Catalyst recycling : Recover ZnCl₂ via aqueous extraction (≥90% recovery rate) .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 15% energy savings .

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